3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Overview
Description
Synthesis Analysis
The synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, an important intermediate of the anti-cancer drug Vatalanib, involves the reaction of phthalic anhydride with 4-picoline. This process uses dodecane as the solvent and ZnCl2 as the catalyst at 190°C for 24 hours, achieving a yield of 90.6% (Du Hong-guang, 2013).
Molecular Structure Analysis
Structural studies have been conducted on related 3-hydroxy-pyridinones to understand their molecular configurations, bond lengths, angles, and hydrogen bonding. These studies, although not directly on 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, provide insights into the molecular geometry and stability of similar compounds through X-ray diffraction and spectroscopic methods (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Properties
The compound exhibits interesting chemical behavior, including excited-state intramolecular proton transfer (ESIPT) reactions, as observed in a related compound, 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one. These reactions are influenced by the formation of hydrogen bonds and the electronic state of the molecule, leading to distinctive emission properties (Chen et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. While specific data on 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is scarce, related research on 3-hydroxy-pyridinones offers insights into how such compounds generally behave in terms of solubility and crystallinity, which are crucial for drug formulation and material science applications (Zhang, Rettig, & Orvig, 1991).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and molecular structure. Studies on similar compounds highlight the significance of aromaticity, intra-molecular hydrogen bonding, and tautomeric stability, which could also apply to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (Zborowski, Mohammadpour, Sadeghi, & Proniewicz, 2013).
Scientific Research Applications
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Field: Molecular Simulation
- Application: N-(pyridin-4-yl)pyridin-4-amine and its derivatives are used in molecular simulations .
- Method: These molecules are intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules are placed between SO3H groups of the host layers .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Field: Medicinal Chemistry
- Application: Synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method: Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
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Field: Pharmacology
- Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Method: The method involves the design and synthesis of novel heterocyclic compounds with potential biological activities .
- Results: The results of the biological activities evaluation are not specified in the source .
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Field: Non-linear Optics
- Application: N-(pyridin-4-yl)pyridin-4-amine and its derivatives are used in non-linear optics .
- Method: These molecules are intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules are placed between SO3H groups of the host layers .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Field: Organic Synthesis
- Application: The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
- Method: Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .
- Results: The results of the reaction are not specified in the source .
Future Directions
properties
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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